Methanesulfonic acid--2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol (1/1)
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Overview
Description
Methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol (1/1) is a compound that combines methanesulfonic acid and 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol in a 1:1 ratio. Methanesulfonic acid is a strong acid with the molecular formula CH3SO3H, known for its high solubility in water and organic solvents, and its use as a catalyst in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the reaction of methanesulfonic acid with 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a dehydrating agent like thionyl chloride to facilitate the formation of the sulfonate ester .
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide or dimethyl disulfide using oxidizing agents such as chlorine or nitric acid . The resulting methanesulfonic acid is then purified and reacted with 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate ester back to the original alcohol and methanesulfonic acid.
Substitution: The sulfonate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, reduced alcohols, and substituted sulfonate esters .
Scientific Research Applications
Methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate esters and derivatives.
Biology: Employed in biochemical studies to investigate the effects of sulfonate esters on biological systems.
Industry: Applied in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol involves the interaction of the sulfonate ester with various molecular targets. The sulfonate group can act as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. This interaction can affect various molecular pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A strong acid used in various chemical reactions and industrial applications.
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: An organic compound used in the synthesis of fragrances and pharmaceuticals.
Uniqueness
Methanesulfonic acid–2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol is unique due to its combination of a strong acid and an organic alcohol, providing a versatile reagent for various chemical and biological applications. Its ability to undergo multiple types of reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
62529-64-0 |
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Molecular Formula |
C10H14O6S |
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)ethanol;methanesulfonic acid |
InChI |
InChI=1S/C9H10O3.CH4O3S/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;1-5(2,3)4/h1-2,5,10H,3-4,6H2;1H3,(H,2,3,4) |
InChI Key |
QAUIQQSIYDXLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1OC2=C(O1)C=C(C=C2)CCO |
Origin of Product |
United States |
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